{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol

Lipophilicity logP Drug-likeness

{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol (CAS 1094353-30-6) is a bifunctional piperidine-based small molecule scaffold with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. It is supplied as a research chemical by multiple vendors including Sigma-Aldrich (AldrichCPR collection, catalog CDS013203), Enamine (EN300-62840), and Leyan, typically at 95% purity.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 1094353-30-6
Cat. No. B1521584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol
CAS1094353-30-6
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=CC(=CC=C2)N
InChIInChI=1S/C13H20N2O/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10,14H2
InChIKeySQCGHKYCWVXBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol (CAS 1094353-30-6): Physicochemical Profile and Research-Grade Procurement Baseline


{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol (CAS 1094353-30-6) is a bifunctional piperidine-based small molecule scaffold with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol [1]. It is supplied as a research chemical by multiple vendors including Sigma-Aldrich (AldrichCPR collection, catalog CDS013203), Enamine (EN300-62840), and Leyan, typically at 95% purity . The compound belongs to the class of N-aralkyl-4-piperidinemethanol derivatives, characterized by a meta-aminophenyl group connected via a methylene linker to the piperidine nitrogen, with a hydroxymethyl substituent at the 4-position [2]. Sigma-Aldrich explicitly notes that this product is provided to early discovery researchers as part of a collection of unique chemicals and that analytical data is not collected; the buyer assumes responsibility for identity and purity confirmation .

Why Generic Substitution Is Not Advisable for {1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol: Structural Determinants of Physicochemical Divergence


Within the broader class of aminophenyl-piperidinemethanol research chemicals, compounds that appear structurally similar exhibit meaningful differences in key molecular properties that directly impact their suitability as scaffolds or intermediates. The target compound's meta-substituted aniline with a methylene spacer confers a distinct combination of hydrophilicity (measured logP of 0.474 [1]), conformational flexibility (three rotatable bonds [2]), and hydrogen-bonding capacity relative to its closest analogs. Substituting the para isomer ({1-[(4-aminophenyl)methyl]piperidin-4-yl}methanol, CAS 334952-06-6) introduces a logP shift of approximately one unit (to 1.47 ), substantially altering predicted membrane permeability and solubility. Replacing the benzyl-type attachment with a direct N-aryl linkage (e.g., CAS 1094301-02-6) eliminates one rotatable bond and reduces molecular weight by ~14 g/mol, affecting both conformational sampling and the spatial orientation of the amine pharmacophore [3]. These differences underscore why in-class compounds cannot be treated as interchangeable in early discovery campaigns.

{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol: Quantified Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity: Measured logP of 0.474 Distinguishes the Meta-Aminobenzyl Scaffold from the Para Isomer (logP 1.47) and Direct N-Aryl Analogs (XLogP3 1.4)

The target compound exhibits a measured logP of 0.474 as reported in the ChemBase database [1]. This is substantially lower than the logP of 1.4731 reported for its direct para-substituted isomer {1-[(4-aminophenyl)methyl]piperidin-4-yl}methanol (CAS 334952-06-6) by the vendor Leyan , representing an approximately 3.1-fold difference in logP units (ΔlogP ≈ 1.0). The direct N-aryl analog 1-(3-aminophenyl)piperidine-3-methanol (CAS 1154253-54-9) has a computed XLogP3 of 1.4 [2], also markedly higher than the target. The lower logP of the target compound is attributed to the combination of the meta-amino substitution pattern and the methylene spacer, which collectively increase hydrogen-bonding capacity and reduce hydrophobic surface area relative to the para isomer and direct N-aryl scaffolds.

Lipophilicity logP Drug-likeness Permeability Solubility

Molecular Weight and Formula: C13H20N2O (220.31 g/mol) vs. C12H18N2O (206.28 g/mol) for Direct N-Aryl Analogs — Methylene Linker Adds ~14 g/mol and One Rotatable Bond

The target compound has a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol , reflecting the presence of a methylene (–CH2–) linker between the piperidine nitrogen and the 3-aminophenyl ring. In contrast, direct N-aryl analogs such as 1-(3-aminophenyl)piperidin-4-yl)methanol (CAS 1094301-02-6) and 1-(4-aminophenyl)-4-piperidinemethanol (CAS 471937-86-7) share the formula C12H18N2O with a molecular weight of 206.28 g/mol . This difference of one methylene unit translates to three rotatable bonds in the target compound versus two in the direct N-aryl series [1], affording greater conformational degrees of freedom for the pendant aromatic amine.

Molecular Weight Rotatable Bonds Conformational Flexibility Scaffold Design

Melting Point (89–91°C) as a Measured Solid-State Identity and Purity Indicator Not Universally Available for Closest Analogs

The ChemBase database reports a melting point of 89–91°C for {1-[(3-aminophenyl)methyl]piperidin-4-yl}methanol [1]. This experimentally determined value provides a tangible quality control parameter for identity verification and purity assessment that is not readily available (reported as N/A) for several of its closest analogs, including 1-(4-aminophenyl)-4-piperidinemethanol (CAS 471937-86-7) and 1-(3-aminophenyl)piperidine-4-methanol (CAS 1094301-02-6) in major vendor databases. The availability of a defined melting point enables straightforward batch-to-batch consistency checks without requiring advanced analytical instrumentation.

Melting Point Solid-State Characterization Quality Control Identity Confirmation

Meta-Amino Substitution Pattern on the Benzyl Group: Divergent Electronic and Steric Profile from Ortho- and Para-Amino Isomers

The target compound positions the primary aromatic amine at the meta (3-) position of the benzyl ring, a regioisomeric configuration that fundamentally alters the electronic resonance and steric presentation of the amine group compared to ortho- and para-substituted analogs. In the para isomer ({1-[(4-aminophenyl)methyl]piperidin-4-yl}methanol, CAS 334952-06-6), the amino group can participate in direct resonance with the benzylic position, increasing electron density at the para carbon and affecting the pKa of the aniline nitrogen. In the ortho isomer, steric compression between the amine and the methylene linker restricts conformational freedom. The meta configuration in the target compound electronically decouples the amine from the benzylic position (no direct resonance pathway), yielding a distinct electron distribution pattern and a potentially different amine basicity (pKa) [1]. While quantitative pKa measurements for these specific compounds are not available in public databases, the well-established principles of aromatic substitution [2] predict meaningful differences in amine nucleophilicity and hydrogen-bonding character across the regioisomeric series.

Regioisomerism Electronic Effects Meta-Substitution Medicinal Chemistry

GHS Hazard Profile: Eye Irritant Category 2 (Sigma-Aldrich) — Differentiated Handling Requirements from Non-Classified Analogs

Sigma-Aldrich classifies {1-[(3-aminophenyl)methyl]piperidin-4-yl}methanol under GHS as Eye Irritant Category 2 (H319) with Water Hazard Class WGK 3, and the compound is classified as a combustible solid (Storage Class Code 11) . In contrast, its direct N-aryl analog 1-(4-aminophenyl)-4-piperidinemethanol (CAS 471937-86-7) is listed by AKSci as 'Not hazardous material' for DOT/IATA transport , indicating a potentially different hazard classification profile. This difference in regulatory classification impacts shipping restrictions, storage requirements, and institutional safety protocol compliance.

Safety GHS Classification Handling Requirements Procurement Compliance

Vendor Ecosystem and Procurement Accessibility: Multi-Supplier Availability with Sigma-Aldrich AldrichCPR Gatekeeping Caveat

The target compound is available from at least six distinct vendors including Sigma-Aldrich (AldrichCPR CDS013203), Enamine (EN300-62840), Leyan (2001770), Bidepharm, AKSci (1540DE), and Chemenu (CM449661), with typical purities of 95% . However, procurement through Sigma-Aldrich carries an important caveat: the AldrichCPR collection designation means the product is sold 'AS-IS' without analytical data, and the buyer assumes full responsibility for identity and purity confirmation . Pricing varies substantially across vendors: Enamine lists 0.25 g at approximately $188, while TRC offers 25 mg at $70 [1]. In contrast, the para isomer (CAS 334952-06-6, Leyan 2034015) and the direct N-aryl analog (CAS 471937-86-7, Leyan 1397891) are also multi-sourced but may carry different purity specifications (e.g., 98% for CAS 471937-86-7 at Leyan ), affecting procurement decisions where higher purity is required.

Vendor Availability Procurement AldrichCPR Supply Chain

Procurement-Relevant Application Scenarios for {1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol Based on Quantified Differentiation


Hydrophilicity-Driven Fragment-Based Drug Discovery Requiring logP Below 0.5

In fragment-based screening campaigns where low lipophilicity is a critical design parameter (e.g., to avoid promiscuous binding, reduce metabolic clearance, or enhance aqueous solubility for biophysical assays), the target compound's measured logP of 0.474 [1] positions it favorably compared to the para isomer (logP 1.47 ) and direct N-aryl analogs (XLogP3 1.4 [2]). The roughly 10-fold lower predicted octanol/water partition coefficient makes this scaffold a more suitable starting point for lead optimization programs targeting hydrophilic binding pockets or requiring high solubility for crystallography and NMR studies.

Conformational Sampling Studies Requiring an Additional Rotatable Bond Between Piperidine Core and Aromatic Amine

For molecular dynamics simulations, pharmacophore modeling, or structure-based design where the spatial relationship between the basic piperidine nitrogen and the aromatic amine is being systematically explored, the three rotatable bonds of the target compound (vs. two for direct N-aryl series) [1] provide an additional conformational degree of freedom. This added flexibility can be critical for probing binding site geometries where the amine needs to reach deeper into a pocket or adopt a specific vector orientation not accessible with the more constrained direct N-aryl scaffolds .

Regioisomeric SAR Exploration of Aminobenzyl-Piperidine Pharmacophores

When conducting systematic structure-activity relationship studies across ortho-, meta-, and para-aminobenzyl substitution patterns, the target compound serves as the essential meta-substituted reference point. The electronic decoupling of the amine from the benzylic position (no direct resonance in the meta configuration, in contrast to the para isomer) [1] provides a distinct electron density profile at the aniline nitrogen, which can manifest in differential target binding, reactivity toward electrophilic warheads, or metabolic N-acetylation rates. Researchers developing aminobenzyl-piperidine-based inhibitors, receptor ligands, or PROTACs require all three regioisomers for complete SAR coverage .

Multi-Vendor Procurement with Budget-Constrained Initial Screening Requirements

For laboratories conducting preliminary screens where cost-effective procurement of small quantities is prioritized, the target compound's availability across six or more vendors [1] enables competitive price comparison. However, procurement teams should carefully evaluate the AldrichCPR 'AS-IS' caveat and consider sourcing from vendors such as Enamine or Leyan that may provide batch-specific analytical data. For applications requiring higher purity (≥98%), procurement teams should compare against the para-substituted analog (CAS 334952-06-6) or the direct N-aryl analog (CAS 471937-86-7), which may be available in higher purity grades from specific vendors [2].

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